molecular formula C18H21ClN2O3S B2762046 1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-ethylpiperazine CAS No. 606945-36-2

1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-ethylpiperazine

Cat. No.: B2762046
CAS No.: 606945-36-2
M. Wt: 380.89
InChI Key: VTXZSOLDFFNQET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-ethylpiperazine is a chemical compound of interest in early-stage scientific research and development. This synthetic small molecule features a piperazine core substituted with an ethyl group and a complex sulfonamide moiety, a structural pattern seen in compounds investigated for various biochemical interactions . Piperazine derivatives are a significant class of compounds in medicinal chemistry, often explored for their potential to interact with central nervous system (CNS) targets . Some analogs are known to act on neurotransmitter transporters or receptors, making them valuable tools for probing neurochemical pathways . As a sulfonamide derivative, its properties may also be relevant for research in other pharmacological areas. This product is provided for research purposes within laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for human, veterinary, or diagnostic applications. Researchers are responsible for handling this material in accordance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

1-[4-(2-chlorophenoxy)phenyl]sulfonyl-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c1-2-20-11-13-21(14-12-20)25(22,23)16-9-7-15(8-10-16)24-18-6-4-3-5-17(18)19/h3-10H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXZSOLDFFNQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate Synthesis: 4-(2-Chlorophenoxy)benzenesulfonyl Chloride

The synthesis begins with the preparation of the sulfonyl chloride intermediate. A modified Ullmann coupling reaction is employed to introduce the 2-chlorophenoxy group to a benzene ring. In a typical procedure:

  • 4-Bromobenzenesulfonyl chloride reacts with 2-chlorophenol in the presence of a copper(I) catalyst (e.g., CuI) and a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 120°C for 12–18 hours.
  • The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenol oxygen attacks the activated brominated aromatic ring.

Purification involves extraction with dichloromethane, followed by recrystallization from ethanol/water mixtures. The intermediate is isolated in yields of 68–72%.

Sulfonylation of 4-Ethylpiperazine

The sulfonyl chloride intermediate is subsequently reacted with 4-ethylpiperazine:

  • 4-(2-Chlorophenoxy)benzenesulfonyl chloride (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.
  • 4-Ethylpiperazine (1.2 equiv) and triethylamine (2.0 equiv) are added dropwise at 0°C to minimize side reactions.
  • The mixture is stirred at room temperature for 6–8 hours, during which the sulfonamide bond forms via nucleophilic attack of the piperazine nitrogen on the electrophilic sulfur center.

Workup includes quenching with ice-cwater, extraction with ethyl acetate, and column chromatography (silica gel, hexane/ethyl acetate 3:1) to isolate the product. Typical yields range from 65% to 78%.

Reaction Optimization Strategies

Solvent and Temperature Effects

Comparative studies of solvents demonstrate that polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing transition states. However, DMF may lead to over-sulfonylation at elevated temperatures (>40°C), reducing selectivity. Lower temperatures (0–25°C) favor mono-sulfonylation, critical for preserving the piperazine’s secondary amine functionality.

Catalytic Enhancements

The addition of 4-dimethylaminopyridine (DMAP) as a catalyst (5 mol%) improves yields by 12–15% through activation of the sulfonyl chloride electrophile. This is particularly effective in mitigating steric hindrance caused by the bulky 2-chlorophenoxy group.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

For large-scale manufacturing, continuous flow reactors offer advantages over batch processes:

  • Residence time : Reduced to 30–45 minutes due to enhanced heat and mass transfer.
  • Yield improvement : Achieves 82–85% purity with minimal byproducts.

Purification Techniques

Industrial methods employ crystallization-driven purification using heptane/isopropanol mixtures, achieving >99% purity. This avoids the cost and complexity of chromatographic methods.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, aromatic), 7.45 (d, J = 8.4 Hz, 2H, aromatic), 7.32–7.28 (m, 2H, chlorophenoxy), 6.98–6.94 (m, 2H, chlorophenoxy), 3.45–3.42 (m, 4H, piperazine), 2.85–2.82 (m, 4H, piperazine), 2.50 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.12 (t, J = 7.2 Hz, 3H, CH₃).

Mass Spectrometry (MS)

  • ESI-MS : m/z 425.1 [M+H]⁺ (calculated for C₁₈H₂₀ClN₂O₃S: 424.08).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity ≥98.5% under the following conditions:

  • Column : C18, 5 μm, 250 × 4.6 mm
  • Mobile phase : Acetonitrile/water (70:30)
  • Retention time : 8.2 minutes.

Comparative Analysis of Synthetic Methods

Parameter Laboratory-Scale (Batch) Industrial-Scale (Flow)
Yield 65–78% 82–85%
Reaction Time 6–8 hours 30–45 minutes
Purity 95–98% ≥99%
Cost Efficiency Moderate High

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, bis-sulfonylated piperazine , arises from over-reaction. Strategies to suppress this include:

  • Stoichiometric control : Using a 10–20% excess of 4-ethylpiperazine to drive the reaction to completion.
  • Low-temperature addition : Maintaining the reaction below 25°C during sulfonyl chloride introduction.

Scalability Issues

Transitioning from batch to flow systems requires careful optimization of:

  • Pressure drops : Mitigated using wider-bore tubing (ID ≥ 2 mm).
  • Mixing efficiency : Static mixers ensure homogeneous reagent distribution.

Chemical Reactions Analysis

1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-ethylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization of the compound.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides.

Scientific Research Applications

1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-ethylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-ethylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it can affect signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitutions

The following table summarizes key structural differences and similarities between the target compound and selected analogs:

Compound Name R Group (Piperazine) Sulfonyl Group Substituent Molecular Formula Key Structural Notes
Target Compound 4-Ethyl 4-(2-Chlorophenoxy)phenyl C₁₈H₂₀ClN₂O₃S Combines phenoxy and ethyl groups
1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine 4-Methylphenyl 4-Methylphenyl (tosyl) C₂₅H₂₅ClN₂O₂S Benzhydryl group enhances lipophilicity
1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine 3-Chlorobenzyl 4-Methylphenyl C₁₉H₂₁ClN₂O₂S Chlorine at meta position may alter receptor affinity
1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine 3,4-Difluorobenzyl 4-Methylphenyl C₁₈H₂₀F₂N₂O₂S Fluorine atoms improve metabolic stability
1-(2-Chloro-4-fluorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine 2-Chloro-4-fluorobenzyl 4-Ethoxyphenyl C₁₉H₂₂ClFN₂O₃S Ethoxy group increases solubility
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-Ethyl Carboxamide (no sulfonyl) C₁₃H₁₈ClN₃O Demonstrates piperazine chair conformation
Key Observations:
  • Sulfonyl vs. Carboxamide Groups : The target compound’s sulfonyl group (electron-withdrawing) contrasts with carboxamide derivatives (e.g., ), which may influence hydrogen bonding and target selectivity.
  • Substituent Positions: Chlorine placement (e.g., 2-chlorophenoxy in the target vs. 3-chlorobenzyl in ) affects steric and electronic interactions.
  • Fluorine Incorporation : Difluoro-substituted analogs (e.g., ) show enhanced metabolic stability due to fluorine’s electronegativity and resistance to oxidation.

Physicochemical Properties

  • Lipophilicity (LogP): The target compound’s phenoxy group and ethylpiperazine likely confer moderate lipophilicity (estimated LogP ~3.5), similar to benzhydryl derivatives (e.g., , LogP ~4.2). Ethoxy-substituted analogs (e.g., ) exhibit lower LogP values (~2.8) due to polar ethoxy groups.
  • Solubility :
    • Sulfonyl groups generally improve aqueous solubility compared to carboxamides (e.g., ).
    • The 4-ethylpiperazine in the target compound may reduce crystallinity, enhancing bioavailability.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-ethylpiperazine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sequential nucleophilic substitution and sulfonylation. Key steps include coupling 2-chlorophenol derivatives with a phenylsulfonyl precursor, followed by piperazine functionalization. Reaction optimization requires precise control of temperature (60–80°C), anhydrous solvents (e.g., THF or DMF), and stoichiometric ratios to minimize side products. Analytical techniques like TLC and HPLC are used to monitor reaction progress . Post-synthesis purification via column chromatography or recrystallization improves yield (typically 60–75%) .

Q. Which spectroscopic methods are critical for structural elucidation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) is essential for confirming the piperazine ring, sulfonyl group, and chlorophenoxy substituent. Mass spectrometry (HRMS or ESI-MS) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like sulfonyl (S=O stretch at ~1350 cm⁻¹) and aromatic C-Cl bonds. X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ variability) often arise from differences in assay conditions (e.g., cell lines, incubation times) or compound purity. Reproducibility requires:

  • Standardized Assays : Use validated cell lines (e.g., HEK-293 for receptor binding) and controls.
  • Purity Verification : Employ HPLC (>95% purity) and elemental analysis.
  • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., fluorophenyl-piperazine derivatives) to identify SAR trends .

Q. What strategies are effective for improving the pharmacokinetic profile of this sulfonamide-piperazine derivative?

  • Methodological Answer : To enhance bioavailability and metabolic stability:

  • Prodrug Design : Introduce ester or carbamate groups to increase lipophilicity.
  • CYP450 Inhibition Studies : Use liver microsomes to identify metabolic hotspots; modify vulnerable sites (e.g., ethylpiperazine group).
  • Solubility Optimization : Co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride) improves aqueous solubility .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like 5-HT receptors or kinases.
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity to prioritize synthetic targets (e.g., replacing chlorine with trifluoromethyl) .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Knockdown/Overexpression Models : CRISPR/Cas9-edited cell lines to confirm target dependency.
  • Biophysical Assays : Surface plasmon resonance (SPR) or ITC for binding kinetics.
  • In Vivo Imaging : Radiolabel the compound (e.g., ¹⁸F isotope) for PET tracking in rodent models .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthesis?

  • Methodological Answer : Variability arises from impurities (e.g., unreacted sulfonyl chloride). Mitigation includes:

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction intermediates.
  • DoE (Design of Experiments) : Optimize factors like solvent polarity and catalyst loading using response surface methodology.
  • Stability Studies : Accelerated degradation tests (40°C/75% RH) identify sensitive functional groups (e.g., sulfonamide hydrolysis) .

Structural and Functional Comparisons

Q. How does the chlorophenoxy group influence activity compared to other halogenated analogs?

  • Methodological Answer : Chlorine’s electronegativity enhances receptor binding via halogen bonding (e.g., with Ser³⁸⁰ in 5-HT₂A). Fluorine analogs (smaller size) may reduce steric hindrance but lower lipophilicity (clogP +0.5 vs. +1.2 for Cl). Bromine derivatives show higher potency but poorer solubility. Comparative studies require isosteric replacement and matched molecular pair analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.